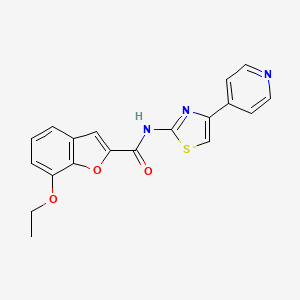

7-ethoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

7-ethoxy-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3S/c1-2-24-15-5-3-4-13-10-16(25-17(13)15)18(23)22-19-21-14(11-26-19)12-6-8-20-9-7-12/h3-11H,2H2,1H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQWXYLJIZYKZGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 7-ethoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzofuran-2-carboxamide is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral, anti-inflammatory, and anticancer research. This article aims to summarize the existing literature on its biological activity, including synthesis methods, pharmacological effects, and structure-activity relationships (SAR).

Synthesis and Modification

The synthesis of 7-ethoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzofuran-2-carboxamide typically involves multi-step reactions starting from readily available benzofuran derivatives. The synthetic route often includes:

- Formation of the benzofuran skeleton.

- Introduction of the thiazole and pyridine moieties through electrophilic substitution reactions.

- Final amide formation through coupling reactions.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of compounds similar to 7-ethoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzofuran-2-carboxamide against viruses such as MERS-CoV. For instance, derivatives with similar structures have shown significant inhibition against MERS-CoV with IC50 values as low as 0.09 μM, indicating a promising avenue for developing antiviral therapeutics .

Anti-inflammatory Effects

Benzofuran derivatives have been reported to exhibit anti-inflammatory activities. For example, compounds containing the benzofuran nucleus have demonstrated substantial inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting their potential use in treating chronic inflammatory diseases . The anti-inflammatory mechanism is believed to involve the suppression of NF-kB signaling pathways.

Anticancer Properties

Preliminary investigations into the anticancer activity of related compounds indicate that they may induce apoptosis in cancer cell lines. For instance, certain benzofuran derivatives have shown cytotoxic effects against various cancer cell lines by triggering cell cycle arrest and promoting apoptosis through intrinsic pathways .

Structure-Activity Relationships (SAR)

The biological activity of 7-ethoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzofuran-2-carboxamide can be influenced by various structural modifications:

- Substitution Patterns : The presence of electron-donating or withdrawing groups on the aromatic rings can significantly affect potency.

- Ring Modifications : Alterations in the thiazole or pyridine rings can enhance or diminish biological activity by affecting receptor binding affinity.

- Chain Length Variations : Modifying the ethoxy chain length can also impact solubility and bioavailability.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea-Based Thiazole Derivatives ()

A series of urea derivatives (e.g., compounds 11a–11o) share a thiazole core but differ in substituents and backbone structure:

- Structural differences :

- Backbone : Urea (-NH-C(=O)-NH-) vs. carboxamide (-C(=O)-NH-) linkage.

- Substituents : Aryl groups (e.g., 3-chlorophenyl, trifluoromethylphenyl) on the urea nitrogen vs. pyridin-4-yl on the thiazole ring.

- Piperazine extension : Compounds 11a–11o include a piperazine-ethylhydrazine moiety absent in the target compound.

- Physicochemical and synthetic insights: Molecular weights: Urea derivatives (484.2–602.2 g/mol) are larger than the target compound (estimated ~367 g/mol), suggesting differences in bioavailability.

Table 1: Comparison with Urea Derivatives

| Feature | Target Compound | Urea Derivatives (11a–11o) |

|---|---|---|

| Core linkage | Carboxamide | Urea |

| Key substituents | Pyridin-4-yl (thiazole) | Varied aryl groups (urea nitrogen) |

| Molecular weight range | ~367 g/mol | 484.2–602.2 g/mol |

| Synthetic yield | Not reported | 83.7–88.2% |

Benzofuran Carboxamides with Heterocyclic Substituents

7-Ethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide ()

- Structural differences :

- Heterocycle : 1,3,4-oxadiazole vs. thiazole in the target compound.

- Substituent : Thiophene-methyl group vs. pyridin-4-yl.

- Physicochemical properties :

- Molecular formula : C₁₈H₁₅N₃O₄S (369.4 g/mol), slightly heavier than the target compound.

- Electronic effects : Oxadiazole’s electron-withdrawing nature may reduce basicity compared to thiazole.

N-(4-(7-Ethoxybenzofuran-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide ()

- Structural differences :

- Substituent : Thiophene-sulfonyl-pyrrolidine vs. pyridin-4-yl.

- Molecular weight : 503.6 g/mol, significantly larger than the target compound, likely affecting pharmacokinetics.

Table 2: Comparison with Benzofuran Carboxamides

Pyridine-Substituted Benzofuran Carboxamides ()

- Example: 7-Ethoxy-N-(6-methylpyridin-2-yl)benzofuran-2-carboxamide (CAS 921825-41-4). Structural differences: Pyridin-2-yl vs. pyridin-4-yl substituent. SAR implications: The position of the pyridine nitrogen (2 vs.

Research Findings and Implications

- Target engagement : The pyridin-4-yl-thiazole moiety may offer superior binding to kinase targets compared to oxadiazole or sulfonyl-containing analogs due to its dual hydrogen-bonding and aromatic stacking capabilities.

- Metabolic stability : Thiazole rings are generally more metabolically stable than oxadiazoles, suggesting advantages for the target compound in vivo.

Q & A

Q. Q1. What are the key synthetic routes for preparing 7-ethoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzofuran-2-carboxamide?

The synthesis typically involves sequential coupling reactions. For example:

- Step 1 : Formation of the benzofuran-2-carboxamide core via coupling of substituted benzofuran derivatives with thiazole-2-amines using reagents like EDCI or HOBt .

- Step 2 : Introduction of the ethoxy group at the 7-position via alkoxy substitution under basic conditions (e.g., NaH/DMF) .

- Step 3 : Final purification via column chromatography (silica gel, eluent gradients of ethyl acetate/hexane) to achieve >90% purity, confirmed by ¹H/¹³C NMR and HRMS .

Q. Q2. How is structural purity validated for this compound?

Multi-modal characterization is critical:

- NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry and substituent positions.

- LCMS/HRMS for molecular weight verification.

- IR spectroscopy to detect functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Advanced Mechanistic and Biological Evaluation

Q. Q3. What methodologies are used to assess its biological activity in target validation studies?

- In vitro assays : Dose-response curves (IC₅₀ determination) against cancer cell lines, with statistical validation via two-tailed Student’s t-test (p ≤ 0.05) .

- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with enzymes/receptors (e.g., kinases) .

- Control experiments : Use of negative controls (e.g., scrambled analogs) to rule off-target effects .

Q. Q4. How can researchers resolve contradictions in biological data across studies?

- Reproducibility checks : Validate assay conditions (e.g., cell passage number, solvent controls).

- Meta-analysis : Compare structural analogs (e.g., pyridinyl-thiazole carboxamides) to identify trends in activity .

- Dose optimization : Re-evaluate IC₅₀ values under standardized protocols to minimize batch-to-batch variability .

Structure-Activity Relationship (SAR) Studies

Q. Q5. What strategies optimize SAR for this compound’s analogs?

- Substituent variation : Systematic replacement of the ethoxy group (e.g., methoxy, propoxy) to modulate lipophilicity and metabolic stability .

- Thiazole ring modification : Introducing electron-withdrawing groups (e.g., Cl, CF₃) at the pyridinyl position to enhance target affinity .

- Data-driven design : Use computational tools (e.g., molecular docking) to predict binding modes before synthesizing derivatives .

Q. Q6. How are conflicting SAR trends rationalized?

- Physicochemical profiling : Compare logP, solubility, and plasma stability across analogs to identify outliers.

- Crystallography : Resolve co-crystal structures with targets (e.g., kinases) to map steric/electronic constraints .

Experimental Design and Data Analysis

Q. Q7. What statistical frameworks ensure robust interpretation of dose-response data?

- Three-replicate minimum : All experiments repeated ≥3 times, with mean ± SEM reported .

- ANOVA with post-hoc tests : For multi-group comparisons (e.g., Tukey’s test) .

- Power analysis : Pre-study sample size calculation to avoid Type II errors.

Q. Q8. How to address low synthetic yields during scale-up?

- Reaction optimization : Screen catalysts (e.g., Pd/C for hydrogenation ), solvents (DMF vs. THF), and temperatures.

- Intermediate stabilization : Protect reactive groups (e.g., morpholin-4-yl-thioxoacetamide intermediates ).

Methodological Challenges in Target Engagement

Q. Q9. How to confirm target specificity in cellular models?

Q. Q10. What computational tools predict metabolic liabilities?

- ADMET predictors : Software like Schrödinger’s QikProp to estimate CYP450 metabolism and clearance rates.

- Quantum mechanical (QM) modeling : Assess susceptibility to hydrolysis at the amide bond .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.